2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
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Overview
Description
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-substituted pyrroles with hydrazine hydrate, followed by intramolecular cyclization. The reaction conditions often include the use of solid alumina and room temperature, which facilitates the cross-coupling of pyrrole rings with acyl (bromo)acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Shares structural similarities and is used in drug development.
Pyrazine Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H17N3/c1-3-8(2)9-7-13-5-4-11-6-10(13)12-9/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
GWRBFKVBWGHZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN2CCNCC2=N1 |
Origin of Product |
United States |
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